sqdA protein
Description
Properties
CAS No. |
146835-39-4 |
|---|---|
Molecular Formula |
C25H32N2O4 |
Synonyms |
sqdA protein |
Origin of Product |
United States |
Molecular Genetics and Regulation of Sqda Genes
Genomic Organization and Orthologous Relationships of sqdA Loci
Comparative genomic analyses reveal variations in the architecture and evolutionary relationships of sqdA loci in different organisms.
In Drosophila melanogaster, the protein referred to as SqdA is one of the isoforms produced from the squid (sqd) gene. The sqd gene encodes a heterogeneous nuclear RNA-binding protein (hnRNP) and undergoes alternative splicing to generate multiple protein isoforms sdbonline.orgnih.govnih.gov. This alternative splicing is a crucial aspect of the gene's architecture in Drosophila, leading to proteins with varied structures and functions sdbonline.orgnih.govnih.govsdbonline.org.
In contrast, bacterial sqdA genes are typically involved in the biosynthesis of sulfoquinovosyl diacylglycerol (SQDG) biorxiv.orgresearchgate.netnih.govontosight.ainih.gov. In some bacterial species, such as Rhodobacter sphaeroides, the sqdA gene is found in close proximity to other genes involved in sulfolipid biosynthesis, sometimes organized within an operon structure, such as the sqdBDC operon biorxiv.orgresearchgate.netnih.govnih.govasm.org. However, the organization of sqd genes can differ between bacterial species; for instance, cyanobacteria like Synechocystis show different sqd gene arrangements compared to R. sphaeroides, with some orthologs present while others, including sqdA, may be absent nih.govasm.org.
In Drosophila, the sqd gene produces several protein isoforms through alternative splicing, including SqdA, SqdB, and SqdS sdbonline.orgnih.govnih.govsdbonline.org. These isoforms can be considered paralogs arising from a single gene locus. Despite sharing common regions, including RNA-binding domains, these isoforms exhibit functional divergence and distinct intracellular localizations sdbonline.orgnih.gov. SqdA and SqdS have overlapping but nonidentical roles in the localization and accumulation of gurken (grk) mRNA, while SqdB appears unable to perform these specific functions sdbonline.orgnih.govnih.govsdbonline.org. Notably, SqdA is predominantly found in the cytoplasm, whereas SqdB and SqdS are detected in germ-line nuclei sdbonline.orgnih.govnih.govsdbonline.org. This differential localization is linked, in part, to the presence of a Transportin interaction motif; SqdS contains a strong consensus M9 motif in its alternatively spliced region, which is associated with nuclear accumulation, while SqdA lacks this strong motif nih.govsdbonline.org. This divergence in localization and function highlights the evolutionary specialization of these isoforms.
Transcriptional and Post-Transcriptional Regulation of sqdA Expression
The expression of sqdA is subject to regulation at both the transcriptional and post-transcriptional levels, influenced by specific regulatory elements, transcription factors, and environmental conditions.
Transcriptional regulation of genes is often controlled by promoter elements and the binding of transcription factors addgene.orgwikipedia.org. In the bacterium Sinorhizobium meliloti, the expression of the sqdA gene (identified as SMc02490) is regulated in response to phosphate (B84403) limitation nih.govvulcanchem.com. This regulation is mediated by the transcriptional factor PhoB vulcanchem.com. The promoters of genes involved in phosphate metabolism, including sqdB and btaA in S. meliloti, are known to contain Pho boxes, which are binding sites for the activated PhoB protein nih.gov. This indicates that sqdA expression in S. meliloti is likely controlled through the binding of PhoB to specific promoter elements, such as Pho boxes, upstream of the sqdA coding sequence under low phosphate conditions.
Environmental and nutritional factors play a significant role in modulating gene expression numberanalytics.comnumberanalytics.comnih.govfrontiersin.org. A well-documented example of this is the influence of phosphate availability on the expression of bacterial sqdA. In species like Sinorhizobium meliloti, sqdA expression is significantly induced under conditions of phosphate limitation researchgate.netnih.govvulcanchem.com. This response is part of a broader adaptation strategy in some bacteria and photosynthetic organisms to replace phospholipids (B1166683) with non-phosphorus-containing lipids like SQDG when phosphate is scarce biorxiv.orgresearchgate.netnih.gov. Studies in S. meliloti have shown that expressing sqdA from a plasmid can lead to increased SQDG formation, particularly under phosphate-sufficient conditions, demonstrating the impact of sqdA gene dosage and expression levels on lipid synthesis biorxiv.orgresearchgate.net.
Research findings on the effect of phosphate limitation on lipid composition in S. meliloti wild type and sqdA deficient strains illustrate the importance of sqdA in this environmental response. The following table summarizes representative data on the percentage of total polar lipids composed of phosphatidylglycerol (PG) and SQDG in S. meliloti strains under phosphate limitation:
| Strain | Phosphate Condition | % Phosphatidylglycerol (PG) | % Sulfoquinovosyl Diacylglycerol (SQDG) | Total PG + SQDG (%) |
| Wild Type | Limiting | 8 | 8 | 16 |
| smc02490 (sqdA) deficient mutant | Limiting | 16 | 0 | 16 |
| Strain overexpressing smc02490 (sqdA) | Limiting | Decreased | Increased | Similar Range (13-20) biorxiv.orgresearchgate.net |
This data indicates that in the absence of SQDG formation due to a deficient sqdA gene, the amount of PG increases, suggesting a compensatory mechanism to maintain the total anionic lipid content of the membrane biorxiv.orgresearchgate.net.
In Drosophila, the regulation of SqdA protein levels and function involves post-transcriptional mechanisms, primarily alternative splicing and control of mRNA localization and translation. The sqd gene's pre-mRNA undergoes alternative splicing to produce the SqdA, SqdB, and SqdS isoforms sdbonline.orgnih.govnih.govsdbonline.org. This process is a key determinant of which isoform is produced and at what relative levels. SqdA mRNA is reported to be a major form in embryonic extracts and is found in PSI-containing ribonucleoprotein complexes sdbonline.org.
Further regulation occurs at the level of protein localization and interaction with translational machinery. SqdA is predominantly cytoplasmic, which is consistent with a role in regulating mRNA translation in the cytoplasm sdbonline.orgnih.govnih.govsdbonline.org. The Sqd protein (which includes the isoforms) interacts with the translational repressor protein Bruno sdbonline.orgnih.govnih.govuniprot.org. This interaction provides a link between the localization of specific mRNAs, such as gurken mRNA, and their translational regulation sdbonline.orgnih.govnih.gov. SqdA specifically has been suggested to influence the association of gurken mRNA with appropriate translational regulators sdbonline.org. While hnRNPs like Sqd are known to shuttle between the nucleus and cytoplasm, mediated by motifs like M9 and proteins like Transportin, SqdA's predominantly cytoplasmic localization and lack of a strong consensus M9 motif suggest that its regulation differs from the nuclear isoforms like SqdS in terms of nucleocytoplasmic transport sdbonline.orgnih.govsdbonline.org.
For bacterial SqdA, specific details regarding mRNA processing, stability, or translational control are not as extensively documented as in Drosophila. However, gene expression in bacteria is generally regulated at the transcriptional level, with less emphasis on complex post-transcriptional modifications like alternative splicing compared to eukaryotes uni-giessen.deyoutube.com.
Genetic Perturbation and Engineering of sqdA Genes
Genetic manipulation techniques are indispensable tools for dissecting the functions of sqdA genes and their protein products. By altering the genetic sequence or expression levels, researchers can observe the resulting phenotypic changes and infer the protein's role.
Gene Deletion and Mutagenesis Strategies for Functional Elucidation
Gene deletion and mutagenesis are fundamental approaches to investigate the necessity and specific functional domains of SqdA proteins. In the study of bacterial SQDG biosynthesis, mutants of Rhodobacter sphaeroides with defects in this pathway were identified through chemical mutagenesis. wikipedia.org Genetic complementation experiments, where wild-type genes were introduced into mutants, were then used to pinpoint the sqdA gene as being required for SQDG synthesis. wikipedia.orgflybase.org This demonstrates how the loss-of-function phenotype resulting from mutagenesis and deletion can directly link a gene to a specific biological process.
Targeted mutagenesis, such as site-directed mutagenesis, allows for precise alterations within the sqdA gene sequence. This can be used to study the impact of specific amino acid changes on this compound function, catalytic activity (in the case of bacterial SqdA), or interaction with other molecules (such as RNA or other proteins for Drosophila SqdA). wikipedia.org For instance, if bacterial SqdA is an acyltransferase, mutating conserved residues in putative active sites could reveal their importance in catalyzing the transfer of acyl groups during SQDG synthesis.
In Drosophila, germ-line mutations in the squid gene have been instrumental in understanding the role of Sqd isoforms, including SqdA, in oogenesis. guidetopharmacology.orguni-goettingen.desigmaaldrich.com These mutations lead to developmental defects, specifically the mislocalization of gurken (grk) mRNA, which is critical for establishing the dorsal-ventral axis of the egg chamber. guidetopharmacology.orguni-goettingen.desigmaaldrich.com Analyzing the consequences of these mutations provided initial evidence for Sqd's involvement in mRNA regulation.
The table below summarizes the application of gene deletion and mutagenesis in SqdA research:
| Organism | SqdA Role | Perturbation Strategy | Key Finding | Source |
| R. sphaeroides | SQDG biosynthesis | Chemical mutagenesis, Gene deletion | Identification of sqdA as essential for SQDG production. wikipedia.orgflybase.org | wikipedia.orgflybase.org |
| Drosophila | mRNA localization and translation (as SqdA isoform) | Germ-line mutation | Mislocalization of grk mRNA and female sterility. guidetopharmacology.orguni-goettingen.desigmaaldrich.com | guidetopharmacology.orguni-goettingen.desigmaaldrich.com |
Transgenic Approaches and Heterologous Expression Systems for this compound Research
Transgenic technology and heterologous expression systems provide powerful means to study this compound function in controlled environments or in different genetic backgrounds.
In Drosophila, transgenic flies expressing specific Sqd isoforms, including SqdA, have been generated to investigate their individual contributions to oogenesis. guidetopharmacology.orguni-goettingen.desigmaaldrich.comprobes-drugs.org By introducing transgenes encoding SqdA into sqd mutant backgrounds, researchers could assess the ability of SqdA alone to rescue the mutant phenotypes, such as the grk mRNA localization defect. guidetopharmacology.orguni-goettingen.desigmaaldrich.com These studies revealed that while SqdA and another isoform, SqdS, have overlapping functions, full rescue of developmental defects requires the activity of both, highlighting isoform-specific roles. uni-goettingen.de Furthermore, transgenic approaches allowed for the study of the intracellular localization of different Sqd isoforms, showing that SqdA is predominantly cytoplasmic compared to the nuclear localization of SqdB and SqdS. guidetopharmacology.orguni-goettingen.desigmaaldrich.com
Heterologous expression involves producing a protein in an organism or system where it is not naturally found. This is particularly useful for obtaining sufficient quantities of protein for biochemical analysis or for studying protein function in a simplified system. Bacterial SqdA has been successfully expressed in Escherichia coli. wikipedia.orgwikipedia.org Expressing the Sinorhizobium melilotisqdBDC operon along with sqdA in E. coli resulted in the formation of SQDG, demonstrating that these genes are sufficient for the pathway and allowing for the development of in vitro enzymatic assays for SqdA acyltransferase activity. wikipedia.orgwikipedia.org
Similarly, Drosophila Sqd isoforms have been produced using heterologous expression systems to study their biochemical properties, such as their interaction with the nuclear import protein Transportin. guidetopharmacology.orguni-goettingen.de These experiments, often using in vitro transcription and translation or expression in cell lines, confirmed the differential binding of Transportin to Sqd isoforms, correlating with their observed intracellular localization. guidetopharmacology.orguni-goettingen.de
The table below illustrates the application of transgenic and heterologous expression approaches in SqdA research:
| Organism | SqdA Role | Engineering Approach | Key Finding | Source |
| Drosophila | mRNA localization and translation (as SqdA isoform) | Transgenic expression of isoforms | SqdA contributes to grk mRNA localization and protein accumulation; distinct intracellular localization. guidetopharmacology.orguni-goettingen.desigmaaldrich.com | guidetopharmacology.orguni-goettingen.desigmaaldrich.comprobes-drugs.org |
| S. meliloti / Bacterial (general) | SQDG biosynthesis | Heterologous expression in E. coli | Functional reconstitution of SQDG biosynthesis pathway; development of in vitro enzyme assays. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |
| Drosophila | hnRNP function (as Sqd isoforms) | Heterologous expression | Differential interaction of Sqd isoforms with Transportin. guidetopharmacology.orguni-goettingen.de | guidetopharmacology.orguni-goettingen.de |
Biochemical Characterization of Sqda Protein Functions
Enzymatic Catalysis by Bacterial sqdA Protein
Bacterial this compound functions as an acyltransferase crucial for the biosynthesis of sulfoquinovosyl diacylglycerol (SQDG), an important sulfur-containing lipid found in photosynthetic organisms and certain bacteria. fishersci.comlipidmaps.orgguidetopharmacology.orgdrugbank.comthegoodscentscompany.com
Acyltransferase Activity and Reaction Mechanism in Sulfoquinovosyl Diacylglycerol Biosynthesis
Bacterial SqdA catalyzes an acylation step in the pathway leading to SQDG formation. In Sinorhizobium meliloti and Rhodobacter sphaeroides, SQDG biosynthesis involves several steps, starting with the formation of UDP-sulfoquinovose (UDP-SQ) from UDP-glucose and sulfite, catalyzed by SqdB. guidetopharmacology.orgdrugbank.comthegoodscentscompany.comwikipedia.org Subsequently, the sulfoquinovose moiety is transferred to a diacylglycerol backbone. While the precise sequence of acylation steps can vary, SqdA is specifically involved in adding an acyl group. Studies in S. meliloti and R. sphaeroides indicate that SqdA has homology to bacterial acyltransferases. fishersci.comlipidmaps.org The reaction catalyzed by SqdA involves the acylation of a sulfoquinovosyl-containing precursor. Experimental evidence, including in vitro enzymatic assays using cell-free extracts of Escherichia coli expressing sqdA, demonstrates that SqdA can efficiently convert sulfoquinovosyl monoacylglycerol (SQMG) into SQDG using acyl carrier protein (AcpP) as the acyl donor. fishersci.comlipidmaps.orgthegoodscentscompany.com This suggests a mechanism where SqdA facilitates the transfer of a fatty acyl chain from AcpP to a sulfoquinovosyl-glycerol backbone, likely at the remaining available hydroxyl group to form the diacylated product, SQDG.
Substrate Specificity and Product Identification
The primary substrates for bacterial SqdA acyltransferase activity identified through research are sulfoquinovosyl monoacylglycerol (SQMG) or sulfoquinovosyl glycerol (B35011) (SQGro) and acyl carrier protein (AcpP). fishersci.comlipidmaps.orgthegoodscentscompany.com SQGro is proposed to be formed by the action of other enzymes in the pathway, such as those encoded by the sqdBDC operon. biorxiv.org Acyl carrier protein serves as the donor of the acyl group that is transferred by SqdA. fishersci.comlipidmaps.orgthegoodscentscompany.com The main product of the enzymatic activity of bacterial SqdA is sulfoquinovosyl diacylglycerol (SQDG). fishersci.comlipidmaps.orgguidetopharmacology.orgdrugbank.comthegoodscentscompany.com The formation of SQDG has been observed in E. coli co-expressing sqdA along with the sqdBDC operon, and also upon addition of exogenous SQGro to E. coli cultures expressing only sqdA. fishersci.comlipidmaps.orgthegoodscentscompany.com Analysis of lipids from strains expressing SqdA has confirmed the presence of SQDG species. biorxiv.org
Kinetic Parameters and Regulatory Modulators of Bacterial sqdA Enzyme Activity
While bacterial SqdA has been characterized as an acyltransferase essential for SQDG biosynthesis, detailed information regarding its specific kinetic parameters such as Km, Vmax, and kcat, as well as specific regulatory modulators, is limited in the currently available research. General principles of enzyme kinetics involve parameters like Km, which relates to the substrate concentration at half-maximal velocity, and Vmax, the maximum reaction rate at substrate saturation. nih.govlibretexts.orgnumberanalytics.com The catalytic efficiency is often described by kcat/Km. libretexts.orgbiorxiv.org Enzyme activity can be modulated by various factors, including substrate concentration, pH, temperature, and the presence of activators or inhibitors, which can exert their effects through allosteric regulation or by directly affecting the active site. nih.govuomustansiriyah.edu.iqlibretexts.orgwikipedia.orglibretexts.org However, specific quantitative data on these parameters and regulatory mechanisms for bacterial SqdA were not extensively detailed in the reviewed literature. Research has focused more on identifying the gene, its function in the biosynthetic pathway, and the substrates and products involved.
RNA-Binding and Regulatory Activities of Drosophila this compound (Squid/hrp40)
In Drosophila melanogaster, the this compound, also known as Squid (Sqd) or hrp40, functions as a heterogeneous nuclear RNA-binding protein (hnRNP). nih.govnih.govfishersci.ienih.govnih.gov Sqd is involved in post-transcriptional regulation, particularly in the context of mRNA localization and translation. nih.govnih.govfishersci.iewikipedia.orgresearchgate.netwikipedia.org
Specificity of RNA Binding and Identification of Target RNA Sequences
Drosophila Sqd exhibits specificity in its RNA binding activity. A well-characterized target of Sqd is gurken (grk) mRNA. nih.govfishersci.iewikipedia.orgresearchgate.netwikipedia.org Sqd has been shown to interact directly with the 3' untranslated region (UTR) of grk mRNA. nih.govfishersci.iewikipedia.org This interaction is crucial for the proper localization of grk mRNA during Drosophila oogenesis, which is essential for establishing dorsoventral polarity. nih.govnih.govfishersci.iewikipedia.orgresearchgate.netwikipedia.org While grk mRNA is a key target, Sqd likely interacts with other RNAs as well. nih.gov The specific sequences within the grk 3' UTR responsible for Sqd binding have been investigated, and studies indicate that the interaction is mediated by sequences located within this region. nih.govfishersci.ie
Ribonucleoprotein Complex Formation and Composition
Drosophila Sqd functions as part of ribonucleoprotein (RNP) complexes. nih.govfishersci.iewikipedia.org These complexes are involved in the transport, localization, and translational control of target mRNAs like gurken. nih.govnih.govfishersci.iewikipedia.orgresearchgate.netwikipedia.org Sqd's ability to shuttle between the nucleus and cytoplasm, mediated by motifs like the M9 sequence, is indicative of its role within dynamic RNP assemblies. nih.govfishersci.ie Components that interact with Sqd and are likely part of these RNP complexes have been identified. Sqd interacts with the translational repressor protein Bruno, suggesting a link between grk mRNA localization and translation. nih.govwikipedia.org Sqd also interacts with Transportin, a nuclear import protein, consistent with its nucleocytoplasmic shuttling activity. nih.govwikipedia.org Another interacting partner is Hrb27C, an hnRNP previously implicated in splicing, and this interaction is RNA-dependent. nih.govwikipedia.org The SqdA isoform has been specifically found in PSI-containing ribonucleoprotein complexes in embryonic extracts. nih.gov These interactions highlight the complex nature of the RNP particles in which Sqd functions, involving multiple protein and RNA components that coordinate mRNA processing, transport, and regulation.
Mechanisms of Translational Regulation Mediated by Drosophila this compound
Translational regulation mediated by Drosophila this compound is intricately linked to the precise localization of gurken (grk) mRNA during oogenesis. SqdA associates with the grk transcript in the cytoplasm, where it facilitates translational control. biologists.com The mechanism underlying SqdA's influence on translation involves interactions with other regulatory proteins. vulcanchem.com
Key to this process is the observed coupling between grk mRNA localization and its translational regulation, mediated through an interaction between Sqd (including the SqdA isoform) and the translational repressor protein Bruno. sdbonline.orgsdbonline.orgnih.gov Bruno is a known translational repressor, demonstrated to directly repress the translation of unlocalized oskar (osk) mRNA. sdbonline.orgsdbonline.orgnih.gov The interaction between Sqd and Bruno suggests a role for Bruno in the translational regulation of grk mRNA. sdbonline.orgnih.gov
Further supporting this interaction, grk mRNA contains a Bruno Response Element (BRE) within its 3' untranslated region (UTR), and Bruno has been shown to bind to the grk message. sdbonline.orgnih.gov During the later stages of oogenesis, Bruno protein is concentrated at the anterior pole of the oocyte, a location that coincides with the localized grk mRNA. sdbonline.orgnih.gov Based on these protein interaction data, it is proposed that Bruno may function as a translational repressor for unlocalized grk mRNA. sdbonline.orgnih.gov SqdA is thought to play a role in influencing the association of grk mRNA with appropriate translational regulators, such as Bruno. sdbonline.org
A proposed model suggests that Sqd protein, initially involved in the nuclear export of grk mRNA (likely SqdS), then recruits Bruno in the cytoplasm and delivers the grk mRNA to an anchoring site. sdbonline.org In the absence of nuclear Sqd, grk RNA can still exit the nucleus through a general export pathway but fails to efficiently associate with the repressor Bruno or the anchor, resulting in the efficient translation of mislocalized grk mRNA throughout the anterior of the oocyte. sdbonline.org
Cofactor Requirements and Allosteric Modulation of this compound Activity
Information specifically detailing the cofactor requirements or allosteric modulation of the Drosophila this compound was not available in the consulted literature. While the concept of cofactors (non-protein chemical compounds bound to a protein and required for its activity) and allosteric modulation (ligands binding to a site distinct from the active site to influence protein function) are well-established mechanisms for regulating protein activity in general libretexts.orguniversiteitleiden.nlplos.orgnih.govplos.orgwikipedia.orgbiorxiv.orgfrontiersin.org, their specific application to the Drosophila this compound was not described in the search results.
Although a bacterial this compound in Rhodobacter sphaeroides has been characterized as a sulfurtransferase involved in sulfur metabolism ontosight.ai, a function that can involve cofactors, this information is not directly applicable to the Drosophila this compound and its role in RNA binding and translational regulation during oogenesis.
Structural Biology and Biophysical Analysis of Sqda Protein
Protein Domain Organization and Motif Identification
The domain architecture of a protein is fundamental to its function, dictating its molecular interactions and catalytic activities. The domain organization of Drosophila Sqd and bacterial SqdA reflects their disparate biological roles.
Drosophila SqdA (Squid/hrp40): This protein is a member of the 2xRBD-Gly family of hnRNPs, characterized by a modular structure comprising two N-terminal RNA-binding domains (RBDs) and a C-terminal glycine-rich auxiliary domain. The RBDs, also known as RNA Recognition Motifs (RRMs), are responsible for binding to target mRNA molecules, while the glycine-rich region is often implicated in mediating protein-protein interactions and influencing binding specificity.
Alternative splicing of the sqd transcript results in at least three distinct protein isoforms (SqdA, SqdB, and SqdS), which differ in their C-terminal regions. These variations are functionally significant; for instance, the SqdS isoform contains an M9 nuclear import motif that is not present in the other isoforms, allowing it to be recognized by the nuclear import receptor Transportin. This isoform-specific motif highlights how alternative splicing can generate functional diversity from a single gene.
| Domain/Motif | Location | Function | Isoform(s) |
| RNA-Binding Domain 1 (RBD1/RRM1) | N-terminal | Binds to RNA sequences. Contains conserved RNP motifs. | All |
| RNA-Binding Domain 2 (RBD2/RRM2) | N-terminal | Binds to RNA sequences. Contains conserved RNP motifs. | All |
| Glycine-rich Domain | C-terminal | Mediates protein-protein interactions; may influence RNA binding affinity and specificity. | All |
| M9-like Nuclear Import Motif | C-terminal | Mediates interaction with the Transportin receptor for nuclear import. | SqdS |
Bacterial SqdA (Sulfoquinovosyltransferase): In bacteria, SqdA functions as a UDP-sulfoquinovose:diacylglycerol sulfoquinovosyltransferase. While the prompt suggests an "acyltransferase domain," this enzyme is more precisely a glycosyltransferase, as it transfers a sulfoquinovose sugar moiety, not an acyl group. Bacterial acyltransferases involved in lipid metabolism often belong to the diverse acyltransferase superfamily. Glycosyltransferases like SqdA typically possess a catalytic domain that folds into a specific architecture (e.g., a GT-A or GT-B fold) capable of binding both the nucleotide-sugar donor (UDP-sulfoquinovose) and the lipid acceptor (diacylglycerol). The active site contains conserved residues, often acidic (Asp/Glu), that are essential for catalysis.
High-Resolution Structural Determination Approaches for sqdA Protein
Determining the three-dimensional structure of proteins at atomic resolution is critical for understanding their mechanism of action. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the principal techniques employed for this purpose.
X-ray Crystallography: This technique requires the protein to be crystallized into a highly ordered lattice. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein can be built. It remains a primary method for obtaining high-resolution structures of soluble proteins and their complexes.
Cryo-Electron Microscopy (Cryo-EM): In cryo-EM, a solution of the protein is rapidly frozen in a thin layer of vitreous ice, preserving the protein's native conformation. A transmission electron microscope is used to image thousands of individual protein particles, which are then computationally averaged to reconstruct a 3D model. Cryo-EM is particularly powerful for large, flexible, or membrane-associated complexes that are difficult to crystallize.
While no experimentally determined high-resolution structure of the full-length Drosophila Squid protein or bacterial SqdA is currently available in the Protein Data Bank (PDB), these methods would be the standard approaches. Structural information for these proteins is often inferred from homologous structures or computational models. For instance, the structures of individual RRM domains from other hnRNPs have been solved by Nuclear Magnetic Resonance (NMR) spectroscopy, revealing a conserved fold.
Based on its function as a glycosyltransferase, the catalytic site of bacterial SqdA is predicted to have a specific architecture designed to orchestrate the transfer of sulfoquinovose. The active site would feature two distinct but adjacent binding pockets: one for the UDP-sulfoquinovose donor substrate and another for the diacylglycerol acceptor, which is anchored in the cell membrane. The catalytic mechanism likely involves conserved acidic residues (e.g., aspartate or glutamate) that act as a general base to deprotonate the hydroxyl group of diacylglycerol, facilitating its nucleophilic attack on the anomeric carbon of the sulfoquinovose moiety. Other residues within the active site would be responsible for stabilizing the UDP leaving group and the transition state of the reaction. The precise arrangement of these catalytic residues within the enzyme's three-dimensional fold is essential for its function.
The function of Drosophila SqdA is defined by its interactions with both RNA and other proteins.
RNA Interaction Interface: The primary interface for RNA binding is the surface of the two RRM domains. The canonical RRM domain fold consists of a four-stranded antiparallel β-sheet packed against two α-helices (a β-α-β-β-α-β topology). The solvent-exposed surface of the β-sheet serves as the binding platform for single-stranded RNA. Two highly conserved motifs, RNP1 (on β-strand 3) and RNP2 (on β-strand 1), contain aromatic amino acid residues that engage in stacking interactions with RNA bases, providing a major source of binding affinity and specificity.
Protein Interaction Interfaces: The SqdS isoform of Squid interacts with the nuclear import receptor Transportin via its C-terminal M9 motif. This interaction is crucial for its transport into the nucleus. Additionally, Squid has been shown to interact with the translational repressor protein Bruno. This interaction provides a physical link between the localization of gurken mRNA and the regulation of its translation, ensuring that the protein is produced only at the correct time and place within the oocyte.
Conformational Dynamics and Ligand-Induced Structural Changes
Proteins are inherently dynamic molecules that exist as an ensemble of conformations. The binding of ligands, such as substrates or interaction partners, can induce significant structural changes by shifting the conformational equilibrium.
For Drosophila SqdA, the binding of target mRNA is likely to involve an "induced fit" mechanism. The protein's RRM domains and the flexible linker connecting them may undergo conformational rearrangements upon encountering the target RNA sequence to achieve high-affinity, specific binding. This flexibility allows the protein to recognize and adapt to the specific topology of its RNA targets.
In the case of bacterial SqdA, the binding of its substrates (UDP-sulfoquinovose and diacylglycerol) is expected to trigger conformational changes that transition the enzyme from an "open" to a "closed" state. This closure would sequester the substrates within the active site, excluding water to prevent hydrolysis of the nucleotide-sugar and properly orienting the catalytic residues to facilitate the glycosyl transfer reaction. Such ligand-induced changes are a hallmark of enzyme catalysis, enhancing both efficiency and specificity.
Oligomerization States and Their Functional Implications
Many proteins self-assemble into dimers or higher-order oligomers, and this oligomerization is often essential for their biological function.
For bacterial SqdA, it is highly probable that it functions as an oligomer (e.g., a dimer or tetramer) at the membrane interface. Oligomerization of bacterial membrane-associated enzymes can enhance structural stability, create shared active sites at subunit interfaces, and facilitate cooperative or allosteric regulation. An oligomeric structure for SqdA could be crucial for properly anchoring the enzyme in the membrane and coordinating the binding of its lipid substrate, diacylglycerol.
The oligomerization status of Drosophila SqdA is less clear. While some hnRNPs are known to oligomerize, SqdA's primary role appears to be as a component of larger, multi-protein ribonucleoprotein (RNP) complexes. Rather than forming a stable homo-oligomer, it assembles with other proteins and the target mRNA to form the machinery that directs localization. If SqdA were to form oligomers, it could potentially increase its binding avidity to RNA targets that contain multiple binding sites. Several other proteins in Drosophila rely on oligomerization for their function, indicating the importance of this principle in the organism's biology.
Biophysical Techniques for Protein Folding and Stability Assessment
A variety of biophysical techniques are employed to study the folding, stability, and conformational properties of proteins. These methods are essential for characterizing a protein's structural integrity and its response to environmental changes.
| Technique | Principle | Information Gained |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's secondary structure. | Provides estimates of α-helix, β-sheet, and random coil content. Used to monitor conformational changes during thermal or chemical denaturation. |
| Differential Scanning Fluorimetry (DSF) | Monitors the fluorescence of a dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions become exposed, causing an increase in fluorescence. | Determines the protein's melting temperature (Tm), a key indicator of thermal stability. |
| Differential Scanning Calorimetry (DSC) | Directly measures the heat absorbed by a protein solution as the temperature is increased. The unfolding process is typically endothermic. | Provides a detailed thermodynamic profile of unfolding, including Tm, and the enthalpy (ΔH) and heat capacity (ΔCp) of unfolding. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of a protein in a strong centrifugal field. The rate depends on the protein's mass, shape, and density. | Determines the protein's oligomeric state, stoichiometry of complexes, and provides information about its overall shape in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to obtain detailed information about protein structure, dynamics, and interactions at the atomic level. | Provides residue-specific information on folding, stability, and ligand binding. Can characterize conformational dynamics across a wide range of timescales. |
Cellular and Physiological Roles of Sqda Protein
Subcellular Localization and Dynamic Distribution of sqdA Protein
The subcellular localization of this compound is a key determinant of its function. Studies in Drosophila have revealed distinct distributions for different Sqd isoforms, while bacterial sqdA exhibits membrane association related to lipid biosynthesis.
Cytoplasmic vs. Nuclear Distribution of Drosophila SqdA Isoforms
In Drosophila, the squid (sqd) gene produces three isoforms through alternative splicing: SqdA, SqdB, and SqdS. These isoforms display distinct intracellular distributions within the germline cells of the ovary. SqdA is predominantly cytoplasmic, whereas both SqdB and SqdS are detected in germ-line nuclei. sdbonline.orgnih.govsdbonline.org This differential localization is correlated with their interaction with the nuclear import protein Transportin. SqdS contains a strong consensus M9 motif within its alternatively spliced region, which is associated with its ability to interact with Transportin and accumulate in the nucleus. nih.govsdbonline.org SqdA, however, does not possess a Transportin interaction motif, which contributes to its predominantly cytoplasmic distribution. nih.govsdbonline.org
Table 1: Subcellular Localization of Drosophila Sqd Isoforms
| Isoform | Predominant Localization | Associated with Transportin Interaction Motif |
| SqdA | Cytoplasmic | No |
| SqdB | Nuclear | Yes (M9-like motif) |
| SqdS | Nuclear | Yes (strong consensus M9 motif) |
Membrane Association of Bacterial sqdA in Lipid Biosynthesis
In bacteria, such as Sinorhizobium meliloti, SqdA is involved in the biosynthesis of sulfoquinovosyldiacylglycerol (SQDG). biorxiv.org While direct evidence for the membrane association of bacterial SqdA is not as extensively detailed as the nuclear/cytoplasmic shuttling of Drosophila isoforms, the enzymatic function of bacterial SqdA in converting sulfoquinovosyl monoacylglycerol into SQDG using an acyl donor like acyl carrier protein suggests its involvement in membrane-associated lipid metabolic processes. biorxiv.org The biosynthesis of SQDG occurs in the context of membrane formation, implying that the enzymes involved, including SqdA, would likely be associated with cellular membranes. biorxiv.orgresearchgate.net
Integration of this compound into Cellular Pathways
This compound participates in different cellular pathways depending on the organism, playing roles in lipid metabolism in bacteria and mRNA regulation in Drosophila.
Role of Bacterial sqdA in Lipid Metabolism and Membrane Homeostasis (e.g., SQDG biosynthesis and its implications)
In certain bacteria, particularly those growing in phosphate-limited environments, SQDG is a significant membrane-forming lipid. biorxiv.orgresearchgate.net SqdA plays a crucial role in the biosynthesis of SQDG. In Sinorhizobium meliloti, the expression of the sqdBDC operon along with sqdA results in the formation of SQDG. biorxiv.org SqdA functions as an acyltransferase, facilitating the incorporation of exogenous sulfoquinovosyl glycerol (B35011) (SQGro) into SQDG. biorxiv.org This process is vital for membrane homeostasis, especially under conditions where phosphorus-containing lipids are scarce, allowing bacteria to replace phospholipids (B1166683) with phosphorus-free lipids like SQDG to maintain membrane integrity and function. pnas.orgapsnet.org
Table 2: Role of Bacterial SqdA in SQDG Biosynthesis
| Organism | SqdA Function | Substrate(s) | Product(s) | Context |
| Sinorhizobium meliloti | Acyltransferase | SQGro, Acyl carrier protein | SQDG | Phosphate-limited growth |
| Rhodobacter sphaeroides | Involved in SQDG biosynthesis | Not explicitly detailed | SQDG | Photosynthetic membranes |
Role of Drosophila sqdA in mRNA Localization and Axis Specification During Development
In Drosophila oogenesis, the proper localization of gurken (grk) mRNA is essential for establishing the dorsal-ventral axis of the egg and subsequent embryo. sdbonline.orgresearchgate.netnih.gov SqdA, as one of the Sqd isoforms, plays a role in this process. While SqdS is primarily involved in the nuclear export and localization of grk mRNA, SqdA is predominantly cytoplasmic and is suggested to associate with the grk transcript in the cytoplasm to facilitate translational regulation. sdbonline.orgnih.govbiologists.com SqdA's ability to influence the translation of grk mRNA is crucial for achieving the correct spatial distribution of Gurken protein, which in turn defines the dorsal-ventral axis. sdbonline.org SqdA is also implicated in preventing the translation of ventrally localized grk mRNA and ensuring peak levels of Gurken protein on the dorsal side of the egg chamber. sdbonline.org
Protein-Protein Interaction Networks of this compound
Proteins rarely function in isolation and are part of complex interaction networks. ebi.ac.ukfrontiersin.org Studies, particularly in Drosophila, have begun to elucidate some of the protein partners of SqdA. In Drosophila, Sqd (including its isoforms like SqdA) interacts with other proteins involved in mRNA regulation and localization. For instance, Sqd interacts with Hrb27C, another hnRNP implicated in splicing and grk RNA localization. sdbonline.orgbiologists.com This interaction is RNA-dependent. uniprot.org Sqd has also been shown to interact with the translational repressor protein Bruno, suggesting a coupling between grk mRNA localization and translation. sdbonline.orgnih.govresearchgate.net While the interaction with Bruno is described as direct but weak, it is thought to play a role in regulating grk mRNA localization and translation. uniprot.org
Table 3: Known Protein Interactions of Drosophila Sqd (including isoforms)
| Interacting Protein | Role | Notes |
| Hrb27C | hnRNP, involved in splicing and grk RNA localization | RNA-dependent interaction |
| Bruno | Translational repressor | Direct but weak interaction, involved in grk mRNA regulation |
| Transportin | Nuclear import protein | Interacts with SqdB and SqdS, but less strongly with SqdA |
These interactions highlight the integration of SqdA into broader regulatory networks governing mRNA processing, localization, and translation, which are fundamental processes for proper development.
Identification of Interacting Partners (e.g., Bruno, Hrb27C, Transportin in Drosophila)
In Drosophila, SqdA has been shown to interact with several key proteins involved in RNA regulation and transport. A significant interacting partner is the translational repressor protein Bruno. This interaction is direct, although described as weak, and is implicated in the regulation of grk mRNA localization and translation nih.govsdbonline.orguniprot.org.
Another identified interacting partner is Hrb27C, a heterogeneous nuclear ribonucleoprotein. The interaction between SqdA and Hrb27C is RNA-dependent and may be specific for the SqdA isoform sdbonline.orguniprot.orguniprot.org. Hrb27C itself is involved in ribonucleosome formation, grk mRNA localization, and polytene chromosome dispersal in nurse cells uniprot.orguniprot.org.
While Transportin is known to interact with Sqd isoforms containing M9 or M9-like motifs, mediating their nuclear import, SqdA does not possess a Transportin interaction motif nih.govsdbonline.org. The differential nuclear accumulation of SqdS, for instance, is associated with its ability to interact with Transportin sdbonline.org. This suggests that the predominantly cytoplasmic localization of SqdA is likely due to the absence of this interaction motif nih.govsdbonline.org.
Research indicates that Sqd, in general, can associate with Bruno protein in vitro, providing evidence for a link between grk mRNA localization and translational regulation sdbonline.org. Bruno is known to have a direct role in the translational repression of unlocalized oskar mRNA, and the interaction between Bruno and osk mRNA is mediated by specific sequences sdbonline.org. The interaction between Sqd and Bruno suggests a similar role for Bruno in regulating grk mRNA translation nih.govsdbonline.org.
Sqd, Hrb27C, and Ovarian tumor (Otu) have been suggested to function together in a ribonucleoprotein complex to ensure proper grk RNA localization and function during oogenesis sdbonline.orguniprot.org.
A summary of known interacting partners of SqdA in Drosophila is presented in the table below:
| Interacting Partner | Organism | Interaction Type | Notes | Source |
| Bruno | Drosophila | Direct (weak) | Involved in grk mRNA localization and translational regulation. | nih.govsdbonline.orguniprot.org |
| Hrb27C | Drosophila | RNA-dependent | May be specific for SqdA; involved in grk mRNA localization. | sdbonline.orguniprot.orguniprot.org |
| Transportin | Drosophila | Direct | Interacts with SqdS and SqdB, not SqdA; involved in nuclear import. | nih.govsdbonline.org |
Functional Consequences of this compound Interactions
The interactions of SqdA with proteins like Bruno and Hrb27C have significant functional consequences, particularly in the context of Drosophila oogenesis. The ability of SqdA to interact with Bruno suggests a role in coupling grk mRNA localization with its translational regulation nih.govsdbonline.org. SqdA's presence is crucial for preventing the translation of ventrally localized grk mRNA and ensuring peak levels of Gurken protein on the dorsal side of the egg chamber, highlighting both positive and negative regulatory roles for SqdA sdbonline.org.
The interaction between Sqd (including potentially SqdA) and Bruno is proposed to provide a physical link between grk mRNA transport, localization, and appropriately regulated translation sdbonline.org. In the absence of this interaction, even unlocalized grk mRNA can be translated efficiently sdbonline.org.
SqdA and SqdS isoforms perform overlapping but nonidentical functions in grk mRNA localization and protein accumulation nih.gov. Full rescue of dorsal-ventral patterning defects in sqd mutants requires the function of both SqdS and SqdA, indicating their cooperative roles sdbonline.orgsdbonline.org. The predominantly cytoplasmic localization of SqdA, in contrast to the nuclear localization of SqdS and SqdB, suggests distinct roles for these isoforms in grk mRNA regulation nih.gov.
Physiological Impact of this compound Perturbations
Perturbations in this compound function, often through mutations in the squid gene, lead to significant physiological consequences, particularly in Drosophila development and female fertility.
Phenotypic Analysis of sqdA Mutants (e.g., Female Sterility and Developmental Defects in Drosophila)
Mutations in the squid gene, which affect SqdA and other isoforms, are known to cause female sterility in Drosophila nih.govsdbonline.orgsdbonline.org. This sterility is primarily a result of the mislocalization of gurken (grk) mRNA during oogenesis nih.govsdbonline.orgsdbonline.org. The mislocalization of grk mRNA leads to the inappropriate accumulation of ectopic Gurken protein, disrupting the establishment of the dorsal-ventral axis of the egg chamber nih.govsdbonline.org.
The severity of the effects of sqd mutations reflects the loss of function of both SqdS and SqdA in the germ line sdbonline.org. While both SqdA and SqdS can partially rescue the dorsal-ventral patterning defects of sqd mutants, complete rescue necessitates the function of both isoforms, underscoring their distinct but cooperative contributions nih.govsdbonline.orgsdbonline.org.
Beyond grk mRNA regulation, research has uncovered an additional role for SqdA in maintaining proper nurse cell chromosome morphology during oogenesis vulcanchem.com. Mutations affecting Sqd, Hrb27C, and Otu also share the phenotype of persistent polytene nurse cell chromosomes, suggesting cooperative roles for these proteins in this process sdbonline.orguniprot.org.
The developmental defects observed in female-sterile Drosophila mutants, including those affecting sqd, highlight the critical role of proper oogenesis for successful development nih.gov.
Adaptation to Environmental Stress Mediated by Bacterial sqdA (e.g., Phosphate (B84403) Scarcity)
While the provided search results focus heavily on Drosophila SqdA, the concept of bacterial proteins mediating adaptation to environmental stress, such as phosphate scarcity, is a known biological phenomenon nih.govmdpi.com. In bacteria, mechanisms to sense and respond to phosphate limitation are crucial for survival in nutrient-poor environments nih.gov. The Pho regulon is a key regulatory circuit involved in bacterial phosphate management, activated under phosphate starvation conditions nih.gov. This regulon includes genes encoding high-affinity transporters for phosphate and enzymes for degrading organic phosphorus sources nih.gov.
One example of a bacterial protein involved in the phosphate starvation response is the phosphotransferase protein EIIA(Ntr) in Escherichia coli. EIIA(Ntr) modulates the pho regulon by interacting with the histidine kinase PhoR, leading to increased phosphorylation of the response regulator PhoB nih.gov. Mutants lacking EIIA(Ntr) are unable to fully activate pho genes and show delayed growth under phosphate limitation nih.gov. This illustrates how bacterial proteins can act as accessory regulators to fine-tune responses to environmental nutrient availability.
While direct information specifically linking a bacterial protein named "sqdA" to phosphate scarcity adaptation was not found in the provided search results, the broader context of bacterial adaptation to phosphate limitation through regulated protein function is well-established nih.govmdpi.comnih.gov. Further research would be needed to determine if a bacterial protein homologous to Drosophila SqdA exists and plays a role in such adaptive responses.
Evolutionary Biology of Sqda Protein
Phylogenetic Distribution and Conservation of sqdA Genes Across Domains of Life
Genes encoding proteins involved in SQDG synthesis, including sqdA, exhibit a broad phylogenetic distribution. These genes are found in various organisms across different domains of life, notably in cyanobacteria, algae, plants, and certain bacteria. sdbonline.orgwikipedia.orgnih.govnih.gov The presence of sqd genes in such diverse lineages suggests an ancient origin or significant gene transfer events throughout evolutionary history.
While the broad function related to SQDG synthesis or RNA binding might be conserved, the specific sequences and domain structures of SqdA proteins can vary across different organisms. Conserved sequences in proteins often indicate that a sequence has been maintained by natural selection, suggesting functional importance. wikipedia.org Highly conserved sequences remain relatively unchanged over long evolutionary periods. wikipedia.org
In the context of SQDG synthesis, the sqd genes often appear in clusters or operons in bacteria and cyanobacteria. biorxiv.orgnih.gov Phylogenetic analyses of sqd genes support their widespread distribution and provide insights into their evolutionary relationships across different taxa. nih.govnih.gov For instance, the sqdB gene from Rhodobacter sphaeroides was used to identify the first cyanobacterial sqdB gene, which in turn helped identify the orthologous gene in Arabidopsis, named SQD1. biorxiv.org
SqdA proteins, particularly those involved in RNA metabolism like the Drosophila hnRNP protein Squid (which has isoforms including SqdA), are part of a larger family of conserved RNA-binding proteins found across eukaryotes. sdbonline.orgnih.govsdbonline.org The PIN domain, a compact RNA-binding domain present in all domains of life, provides an example of structural conservation across vast evolutionary distances, although its specific associated proteins and functions can vary. nih.gov
Evolutionary Divergence and Functional Specialization of sqdA Protein Homologs
Evolutionary divergence of this compound homologs has led to functional specialization in different organisms. Following gene duplication events, one gene copy can retain the original function while the other accumulates mutations, potentially leading to a new function (neofunctionalization) or partitioning of ancestral functions (subfunctionalization). wikipedia.orglibretexts.org
In the context of SQDG synthesis, while SqdB (or SQD1) is generally involved in the initial step of UDP-sulfoquinovose synthesis, the roles of other Sqd proteins, including SqdA, can vary depending on the organism and the specific SQDG biosynthesis pathway. biorxiv.org For example, in Rhodobacter sphaeroides, SqdA has been proposed to be involved in the acylation of sulfoquinovosyl glycerol (B35011), a step in SQDG formation. biorxiv.org In contrast, the SQDG synthesis pathway in plants and cyanobacteria involves different enzymes like SqdX. biorxiv.org
In Arabidopsis thaliana, SqdA and SqdB (SQD1) have been shown to have essential roles in SQDG synthesis and plant development, indicating their specialized functions within the plant lineage. nih.gov
Beyond SQDG synthesis, the Drosophila Squid protein, with its SqdA isoform, provides an example of functional specialization arising from alternative splicing and differential localization. SqdA, SqdS, and SqdB isoforms perform overlapping but distinct functions in mRNA localization and regulation during oogenesis. sdbonline.orgnih.govsdbonline.org SqdA is predominantly cytoplasmic and appears to be involved in the translational regulation of specific mRNAs. sdbonline.orgnih.gov This highlights how diversification at the protein isoform level can lead to specialized roles within a single organism.
Horizontal Gene Transfer Events Affecting sqdA Gene Distribution
Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by parent-to-offspring inheritance, has played a significant role in shaping the distribution of sqd genes, including sqdA, particularly in bacteria and algae. sdbonline.orgnih.govnih.govlibretexts.orgwikipedia.org HGT allows organisms to acquire large DNA sequences rapidly, facilitating adaptation to new environments. libretexts.org
Evidence suggests that sqd genes have been transferred horizontally between different bacterial lineages and between bacteria and eukaryotes (specifically algae). sdbonline.orgnih.govnih.gov The presence of SQDG synthesis genes in eukaryotic algae is thought to have originated from cyanobacteria through endosymbiosis or HGT. nih.gov
Phylogenetic analyses of sqd genes have provided support for multiple HGT events, contributing to the mosaic nature of SQDG synthesis pathways observed in different organisms. nih.govnih.gov For instance, the close phylogenetic relationship between bacterial sqdA genes and those found in some eukaryotes suggests past transfer events. scispace.com HGT can complicate the inference of phylogenetic trees based on a single gene, emphasizing the need for broader genomic analyses. wikipedia.org
Adaptive Evolution of this compound in Specific Ecological Niches
The distribution and evolution of sqd genes, and consequently this compound, appear to be linked to adaptive evolution in specific ecological niches. The ability to synthesize SQDG is particularly advantageous in environments with limited phosphate (B84403) availability, as SQDG can substitute for phospholipids (B1166683), which contain phosphate. sdbonline.org
The prevalence of SQDG and sqd genes in marine bacteria, especially in oligotrophic (nutrient-poor) environments, suggests an adaptive advantage in these conditions. wikipedia.org Horizontal gene transfer of sqd genes is considered a major driver of their distribution in marine planktonic bacteria, enabling these organisms to thrive in phosphate-limited waters. nih.gov
Adaptive evolution can involve the accumulation of genetic changes that enhance an organism's ability to survive and reproduce in its specific environment. pbs.orgnih.govplos.org In the case of SqdA and SQDG synthesis, the ability to produce this sulfolipid under phosphate stress likely provides a selective advantage, leading to the maintenance and spread of sqd genes in relevant ecological niches. sdbonline.org The rapid development of new food substrates and ecological niches by microorganisms can be linked to accelerated genetic changes, including those facilitated by HGT and subject to selective pressure. nih.gov
While direct studies focusing solely on the adaptive evolution of the this compound sequence in specific niches are less prevalent in the provided snippets, the broader context of SQDG synthesis and the distribution of sqd genes in phosphate-limited environments strongly imply that adaptive forces have shaped the evolution of this protein and its associated pathway.
Advanced Methodologies and Future Research Directions
Omics Technologies Applied to sqdA Protein Studies
Omics technologies provide a comprehensive view of biological systems, enabling researchers to analyze the molecular landscape related to this compound.
Proteomics and Post-Translational Modification Profiling of this compound
Proteomics, the large-scale study of proteins, is a key approach to understanding this compound. This involves identifying and quantifying this compound within a cell or tissue, as well as analyzing its post-translational modifications (PTMs). PTMs, such as phosphorylation, glycosylation, or ubiquitination, can significantly impact protein activity, localization, and interactions. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used in proteomic studies to identify proteins and their modifications. zju.edu.cnnih.gov While general proteomic methods are well-established for protein identification and quantification, specific research detailing the PTM profiling of this compound was not extensively found in the search results. However, proteomic profiling has been applied to study proteins in various organisms, including the silkworm Bombyx mori, where a homolog of Drosophila SqdA was identified and its potential role in reproductive system development was noted. zju.edu.cn Advances in spatial proteomics allow for the analysis of protein localization and interactions within their native tissue context, providing valuable insights into protein function. scilifelab.se
Transcriptomic and Metabolomic Analysis of sqdA Knockout or Overexpression Systems
Transcriptomics and metabolomics provide insights into the upstream and downstream effects of this compound activity. Transcriptomic analysis involves studying the complete set of RNA transcripts in a cell or organism, revealing changes in gene expression levels. Metabolomics focuses on the comprehensive analysis of metabolites, the small molecules involved in metabolic pathways.
Studying sqdA knockout or overexpression systems allows researchers to understand the consequences of altered sqdA levels on the cellular transcriptome and metabolome. For instance, if sqdA is involved in a specific metabolic pathway, its knockout might lead to the accumulation of substrates or depletion of products in that pathway, which can be detected through metabolomic analysis. Transcriptomic analysis can identify genes whose expression is regulated by sqdA or that are part of the same regulatory network. While specific studies on transcriptomic and metabolomic analysis of sqdA knockout or overexpression were not detailed, these approaches are commonly used to elucidate protein function and pathway involvement. ieu.edu.tr For example, metabolic engineering often utilizes strategies to optimize metabolic fluxes towards desired products, which can involve analyzing and manipulating enzyme levels and activities within pathways. wikipedia.orgtierrabiosciences.com
Computational Modeling and Simulation of this compound Dynamics
Computational modeling and simulation techniques are powerful tools for investigating the structural dynamics, interactions, and mechanisms of proteins like sqdA. Methods such as molecular dynamics (MD) simulations can provide insights into protein folding, conformational changes, and interactions with other molecules. uiuc.edunih.govnih.govarxiv.orgarxiv.org
Computational modeling can help predict the three-dimensional structure of this compound, especially if experimental structures are not available. nih.goveinsteinmed.edu Furthermore, simulations can explore how sqdA interacts with its substrates or other proteins, providing atomic-level details of binding events and catalytic mechanisms. nih.gov Coarse-grained MD simulations, for example, can probe longer timescale events and larger systems than all-atom MD, which is useful for studying protein assemblies or membrane interactions. uiuc.edu These computational approaches complement experimental studies by providing testable hypotheses and mechanistic explanations.
Innovative Microscopy and Imaging Techniques for this compound Visualization
Visualizing the localization and dynamics of this compound within cells is crucial for understanding its function. Innovative microscopy and imaging techniques offer high spatial and temporal resolution for this purpose.
Synthetic Biology and Biotechnological Applications of this compound
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes. nih.gov Given this compound's role in sulfur metabolism and biosynthesis, it holds potential in synthetic biology and biotechnology applications. ontosight.ai
Engineering microorganisms for the production of valuable compounds is a significant area of biotechnology. ssgopalganj.inpenpublishing.net SqdA's function as a sulfurtransferase in the biosynthesis of sulfur-containing compounds suggests it could be a target for metabolic engineering to optimize the production of such metabolites. ontosight.aitierrabiosciences.com
Engineering of sqdA-Related Pathways for Metabolite Production
Metabolic engineering involves modifying metabolic pathways within organisms to enhance the production of desired metabolites. wikipedia.orgtierrabiosciences.comnih.gov If sqdA is a rate-limiting enzyme or a key regulatory point in a pathway producing a valuable sulfur-containing compound, engineering the sqdA gene or its expression could lead to increased yields of that metabolite. This could involve overexpression of sqdA, modifying its catalytic activity through protein engineering, or altering the regulation of the sqdA gene. nih.gov Synthetic biology approaches can be used to design and assemble entire pathways, potentially incorporating modified sqdA or sqdA from different organisms to optimize the production of specific sulfur-containing compounds or biofuels. ontosight.aiescholarship.org
This compound as a Tool in Gene Regulation or Bioprocesses
The this compound, as an isoform of the Drosophila hnRNP Squid, plays a significant role in post-transcriptional gene regulation, particularly in the localization and translational control of specific mRNAs during oogenesis sdbonline.orguniprot.orgnih.govnih.govsdbonline.org. SqdA is predominantly cytoplasmic and is involved in preventing the translation of ventrally localized gurken (grk) mRNA, while contributing to the accumulation of Grk protein on the dorsal side of the egg chamber sdbonline.org. This function highlights its potential as a tool for manipulating mRNA translation and localization in biological systems.
The ability of SqdA to interact with translational repressors like Bruno provides a mechanism for coupling mRNA localization and translational regulation sdbonline.orgnih.govnih.gov. This interaction suggests that SqdA could be utilized in research to study or engineer specific mRNA-protein interactions that govern spatial and temporal gene expression. By understanding the binding motifs and interaction dynamics between SqdA, target mRNAs (like grk mRNA), and associated proteins (like Bruno), researchers could potentially design constructs to control the fate of specific transcripts in other systems. sdbonline.orguniprot.orgnih.govnih.gov
While the primary context of SqdA function is in Drosophila oogenesis, the principles of its action as an RNA-binding protein involved in localization and translational repression are relevant to broader studies of gene regulation. sdbonline.orgnih.govnih.gov The distinct roles of SqdA compared to other Sqd isoforms (SqdB and SqdS) in grk mRNA regulation demonstrate the potential for isoform-specific targeting in gene regulation strategies sdbonline.orgnih.govnih.gov.
In the context of bioprocesses, particularly those involving the controlled expression of proteins, the mechanisms by which SqdA regulates translation and mRNA localization could potentially inform the design of systems for targeted protein production within cells or bioreactors. Although direct applications of Drosophila SqdA in industrial bioprocesses are not widely documented, the fundamental understanding of its regulatory functions contributes to the broader knowledge base of post-transcriptional control, which is crucial for optimizing gene expression in various biotechnological applications. The bacterial this compound from Rhodobacter sphaeroides, involved in sulfur metabolism, presents a different avenue for bioprocess applications, particularly in the biosynthesis of sulfur-containing compounds or potentially in biofuel production, though this is distinct from the gene regulatory role of the Drosophila SqdA ontosight.ai.
Unresolved Questions and Emerging Hypotheses in this compound Research
Despite significant findings regarding SqdA's role in Drosophila oogenesis, several questions remain unresolved, and new hypotheses are emerging in this compound research. A key unresolved question pertains to the precise mechanisms governing the distinct intracellular localization of SqdA (cytoplasmic) compared to SqdB and SqdS (nuclear) sdbonline.orgnih.govnih.gov. While differential association with the nuclear import protein Transportin has been implicated, the full details of how this differential localization is established and maintained for each isoform are still being investigated sdbonline.orgnih.govnih.gov.
The comprehensive set of mRNA targets bound by SqdA beyond gurken mRNA is another area requiring further exploration. Identifying the complete interactome of SqdA would provide a clearer picture of its full scope in post-transcriptional regulation. Advanced techniques like CLIP-seq (Cross-Linking and Immunoprecipitation followed by sequencing) could help map all RNA sequences that SqdA binds to in vivo.
The exact molecular mechanisms by which cytoplasmic SqdA represses the translation of localized mRNAs are not fully elucidated. While interaction with translational repressors like Bruno is known, the step-by-step process of how SqdA binding leads to translational inhibition requires more detailed biochemical and structural studies sdbonline.orgnih.govnih.gov. Emerging hypotheses may explore the potential involvement of other co-factors or the formation of specific ribonucleoprotein complexes mediated by SqdA that are competent for translational silencing.
Furthermore, the potential roles of SqdA in biological processes outside of Drosophila oogenesis, or in other organisms where homologous proteins might exist, represent an area for future research. While the Drosophila Sqd is classified as an hnRNP, a family of proteins with diverse roles in gene expression, the specific functions of SqdA-like cytoplasmic hnRNPs in other contexts or species warrant investigation. sdbonline.orguniprot.orgnih.govnih.gov
The functional differences and potential redundancy or synergy between SqdA and SqdS in grk mRNA regulation also present unresolved questions. Although studies indicate overlapping but nonidentical functions, the precise contributions of each isoform to the robustness and specificity of grk localization and translation are still being dissected sdbonline.orgnih.govnih.gov.
Emerging hypotheses might propose that the balance and relative abundance of Sqd isoforms are critical determinants of proper developmental patterning, and dysregulation of this balance could contribute to developmental defects. Research could also explore the post-translational modifications of SqdA and how these modifications might influence its localization, RNA binding affinity, or interaction with other proteins, thereby adding another layer of complexity to its regulatory function.
Understanding the structural basis for SqdA's specific cytoplasmic localization and its interaction with target RNAs and regulatory proteins is also a significant unresolved area. High-resolution structural studies could provide insights into the molecular determinants of its function and localization.
The challenges in studying RNA-binding proteins like SqdA also include their often dynamic interactions with RNA and other proteins, which can make their analysis complex. nih.govresearchgate.netdrugdiscoverytrends.comcoriolis-pharma.comnih.gov The potential for protein aggregation and stability issues, common challenges in protein research, could also pose technical hurdles in SqdA studies, particularly when working with recombinant protein. nih.govresearchgate.netcoriolis-pharma.com
These unresolved questions and emerging hypotheses highlight the ongoing need for further research to fully comprehend the multifaceted roles of this compound in gene regulation and its potential implications in broader biological contexts.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for the initial structural and functional characterization of sqdA protein?
- Key methodologies :
- SDS-PAGE and Western blotting for purity assessment and molecular weight validation .
- Mass spectrometry (LC-MS/MS) for sequence verification and post-translational modification analysis .
- Functional assays (e.g., enzymatic activity tests) using spectrophotometric or fluorometric readouts, ensuring controls for pH, temperature, and cofactor dependencies .
Q. How should researchers design experiments to confirm this compound localization in bacterial systems?
- Approach :
- Use subcellular fractionation combined with marker protein assays (e.g., cytoplasmic vs. membrane markers) .
- Fluorescence microscopy with GFP-tagged sqdA, ensuring proper controls for autofluorescence and tag interference .
- Data validation : Cross-validate with proteomic datasets from public repositories (e.g., Human Proteinpedia) to check consistency with known localization patterns .
Advanced Research Questions
Q. What strategies are effective for optimizing this compound yield in heterologous expression systems while minimizing aggregation?
- Methodological framework :
- Screen expression conditions (e.g., induction temperature, IPTG concentration) using a Design of Experiments (DoE) approach .
- Employ solubility-enhancing tags (e.g., SUMO, MBP) and test refolding protocols if inclusion bodies form .
- Use analytical ultracentrifugation or dynamic light scattering to monitor aggregation states .
- Troubleshooting : Compare yield data across expression hosts (e.g., E. coli vs. P. pastoris) and leverage structural predictions (e.g., AlphaFold) to identify problematic domains .
Q. How can researchers integrate multi-omics data (proteomic, transcriptomic) to elucidate this compound regulatory networks?
- Workflow :
- Perform co-expression analysis using RNA-seq and proteomics datasets to identify correlated genes/proteins .
- Apply network modeling tools (e.g., STRING, Cytoscape) to map interaction partners and pathways .
- Validation : Confirm key interactions via cross-linking mass spectrometry or surface plasmon resonance (SPR) .
Q. What approaches resolve contradictions in sqdA interaction data from CETSA vs. ITDR experiments?
- Analysis framework :
- CETSA (Cellular Thermal Shift Assay) : Detects ligand-induced stabilization but may miss weak/transient interactions .
- ITDR (Isothermal Dose-Response) : Measures binding affinity under equilibrium conditions but requires purified protein .
- Resolution steps :
Replicate experiments with standardized buffer conditions (pH, ionic strength) .
Combine with structural data (e.g., X-ray crystallography) to validate binding sites .
Use Bayesian statistical models to weigh evidence from conflicting datasets .
Data Contradiction and Reproducibility
Q. How should researchers address variability in this compound activity assays across laboratories?
- Standardization checklist :
- Document reagent sources (e.g., ATP, Mg²⁺ concentrations) and equipment calibration details .
- Share raw data (e.g., kinetic curves) via public repositories (e.g., PRIDE, Zenodo) for cross-lab validation .
Technical Comparison Table
| Method | Application | Strengths | Limitations | Key References |
|---|---|---|---|---|
| CETSA | In-cell target engagement | Works in native cellular context | Limited to thermal stability shifts | |
| ITDR | Binding affinity quantification | High precision for equilibrium Kd | Requires purified protein | |
| Cross-linking MS | Protein interaction mapping | Captures weak/transient interactions | Risk of false positives | |
| AlphaFold | Structural prediction | Rapid domain annotation | Limited to static conformations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
